6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid
Description
Properties
CAS No. |
1394116-63-2 |
|---|---|
Molecular Formula |
C7H9F2NO2 |
Molecular Weight |
177.15 g/mol |
IUPAC Name |
6-amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C7H9F2NO2/c8-6(9)2-1-3-4(6)7(3,10)5(11)12/h3-4H,1-2,10H2,(H,11,12) |
InChI Key |
LLKQOWKAHGZCIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C2(C(=O)O)N)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,2-difluorobicyclo[310]hexane-6-carboxylic acid typically involves multiple steps starting from commercially available precursorsThe reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its distinct structural features. It may also serve as a probe for investigating biological pathways involving fluorinated compounds .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural rigidity and fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Structural Variations
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid | 6-amino, 2,2-difluoro | C₇H₉F₂NO₂ | 177.15 | Amino and difluoro groups at positions 6 and 2 |
| exo-Bicyclo[3.1.0]hexane-6-carboxylic acid | None | C₇H₁₀O₂ | 138.16 | Parent structure; lacks functional groups |
| 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid | 3-carboxylic acid, 6,6-difluoro | C₇H₈F₂O₂ | 162.13 | Difluoro at position 6; carboxylic acid at position 3 |
| 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid | 3-aza bridge | C₆H₉NO₂ | 143.14 | Nitrogen replaces a carbon in the bicyclo core |
| 2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | 2-amino, 6-fluoro, 2,6-dicarboxylic | C₈H₉FNO₄ | 202.16 | Dicarboxylic acid; amino and fluoro at positions 2 and 6 |
Pharmacological Activity
- 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid derivatives : Act as somatostatin receptor subtype 4 (SSTR4) agonists, used in pain and inflammation management .
- 2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid: Targets neurological disorders, with the dicarboxylic moiety enhancing blood-brain barrier penetration .
Physicochemical Properties
| Property | Target Compound | 6,6-Difluoro Analog | 3-Aza Derivative |
|---|---|---|---|
| LogP | ~1.2 (estimated) | ~0.8 | ~0.5 (due to aza group) |
| Water Solubility | Moderate | Low | High (ionizable amine) |
| pKa (carboxylic acid) | ~4.2 | ~4.5 | ~3.9 |
Key Research Findings
- Electronic Effects: The 2,2-difluoro substitution in the target compound reduces ring strain and enhances metabolic stability compared to non-fluorinated analogs .
- Aza Substitution : Replacing a carbon with nitrogen (3-azabicyclo) increases solubility but may reduce CNS penetration due to ionization .
- Dicarboxylic Acid Derivatives : The 2,6-dicarboxylic acid analog shows improved potency in neurological targets, likely due to dual hydrogen-bonding interactions .
Challenges and Opportunities
- Stereochemical Complexity : The bicyclo[3.1.0]hexane core requires precise control of stereochemistry during synthesis, impacting scalability .
- Functional Group Compatibility: Fluorine and amino groups introduce synthetic challenges, such as protecting group strategies .
- Therapeutic Potential: The scaffold’s rigidity makes it suitable for targeting protein-protein interactions, but further in vivo studies are needed to validate efficacy.
Biological Activity
6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid (CAS No. 1394042-03-5) is a fluorinated bicyclic amino acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly its interaction with metabotropic glutamate receptors (mGluRs). This article reviews the compound's synthesis, biological activity, and relevant case studies.
- Molecular Formula : CHFN\O
- Molecular Weight : 213.61 g/mol
- CAS Number : 1394042-03-5
- Structure : The compound features a bicyclic structure with two fluorine atoms and an amino group, which contributes to its unique biological properties.
This compound acts primarily as an agonist for group II metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neurological processes and are potential therapeutic targets for treating psychiatric disorders such as schizophrenia and anxiety disorders .
Pharmacological Studies
Research indicates that the compound exhibits significant activity in modulating neurotransmitter release through its action on mGluRs. In vitro studies have shown that it can enhance synaptic transmission and influence neuronal excitability, which may be beneficial in conditions characterized by dysregulated glutamate signaling .
Synthesis and Characterization
A notable study involved the synthesis of this compound using a multigram synthesis approach, emphasizing the importance of fluorination in enhancing biological activity . The physicochemical characterization demonstrated that the compound possesses favorable solubility and stability profiles, making it suitable for further pharmacological evaluation.
Efficacy in Animal Models
In animal models of anxiety and depression, administration of the compound resulted in significant behavioral changes consistent with anxiolytic effects. These findings suggest that it may serve as a candidate for developing new treatments for mood disorders .
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Receptor Target | Group II Metabotropic Glutamate Receptors (mGluRs) |
| Effect on Neurotransmission | Enhances synaptic transmission; modulates glutamate release |
| Potential Therapeutic Use | Treatment for anxiety disorders, schizophrenia |
| Animal Model Results | Significant anxiolytic effects observed |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 6-amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of bicyclic amino acids often involves cyclopropanation strategies or ring-closing metathesis. For fluorinated analogs, fluorination reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® may be employed post-cyclization. Reaction temperature and solvent polarity are critical for minimizing side products; anhydrous conditions (e.g., THF or DMF) under nitrogen atmosphere are recommended. Purification via reverse-phase HPLC or recrystallization can isolate the target compound .
Q. How can the compound’s structural integrity and purity be validated in academic settings?
- Methodological Answer : Use a combination of , , and NMR to confirm the bicyclic framework and fluorine positions. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Purity assessment via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is essential, with UV detection at 210 nm. Cross-validate with melting point analysis if crystalline .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound in buffers (pH 3–9) at 25°C and 40°C for 4 weeks. Monitor degradation via HPLC. Bicyclic structures with fluorine substituents generally exhibit enhanced thermal stability but may hydrolyze under strongly acidic/basic conditions. Lyophilization is advised for long-term storage .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, given the compound’s bicyclic framework?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can direct stereochemistry. For fluorinated bicyclo[3.1.0] systems, computational modeling (DFT) predicts steric and electronic effects on ring strain. Post-synthesis, chiral HPLC (Chiralpak® IA/IB columns) resolves enantiomers, while X-ray crystallography confirms absolute configuration .
Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model binding to enzymes like β-lactamases or peptidases. Molecular dynamics simulations (AMBER, GROMACS) assess conformational stability in aqueous environments. QSAR models trained on similar bicyclic carboxylates may predict bioavailability or toxicity .
Q. How to design experiments to evaluate the compound’s potential as a β-lactamase inhibitor?
- Methodological Answer : Perform enzyme inhibition assays using nitrocefin as a substrate. Measure IC values via UV-Vis spectroscopy (λ = 482 nm) under pseudo-first-order conditions. Compare inhibition kinetics (K) with clavulanic acid or avibactam as controls. Structural analogs in (e.g., 6-aminopenicillanic acid derivatives) provide mechanistic insights .
Q. How to address discrepancies in reported synthetic yields or biological activity data?
- Methodological Answer : Conduct a meta-analysis of published protocols to identify variables (e.g., catalyst loading, fluorination timing). Reproduce experiments with rigorous controls and DOE (Design of Experiments) to isolate critical factors. Validate biological assays across multiple labs to rule out instrumentation bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
